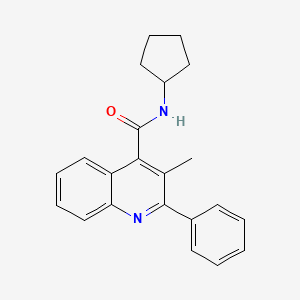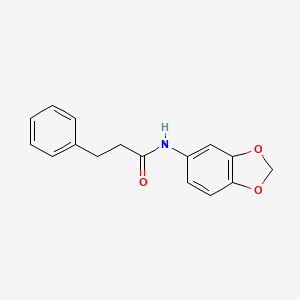![molecular formula C16H12BrN3OS B5811595 N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide, also known as BTB-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a hydrazone derivative that has been synthesized through a multi-step process.
Mechanism of Action
N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide exerts its anti-cancer and anti-inflammatory effects through multiple mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide also induces the activation of caspases, which are enzymes that play a crucial role in apoptosis.
Biochemical and physiological effects:
N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been found to inhibit the migration and invasion of cancer cells. In animal models, N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been found to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, the synthesis process for N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been optimized to obtain a high yield of pure compound. However, one limitation of N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate its mechanism of action.
Future Directions
There are several future directions for research on N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide. One potential area of study is its use in combination with other anti-cancer agents to improve efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide. The development of N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide analogs may also be explored to improve its therapeutic potential. Finally, clinical trials are needed to determine the safety and efficacy of N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide in humans.
Synthesis Methods
The synthesis of N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-(1H-pyrrol-1-yl)benzohydrazide in the presence of a catalyst. This reaction results in the formation of the hydrazone derivative, N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide. The synthesis process has been optimized to obtain a high yield of pure compound.
Scientific Research Applications
N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been found to exhibit a range of potential therapeutic applications. It has been studied extensively for its anti-cancer properties. In vitro studies have shown that N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
properties
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-15-8-7-14(22-15)11-18-19-16(21)12-3-5-13(6-4-12)20-9-1-2-10-20/h1-11H,(H,19,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITXREUWNKXFHT-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)


![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)








![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)